molecular formula C9H19Br B13175513 3-(Bromomethyl)-3-ethylhexane

3-(Bromomethyl)-3-ethylhexane

Cat. No.: B13175513
M. Wt: 207.15 g/mol
InChI Key: VTUUCZDRLWVVER-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-ethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-ethylhexane typically involves the bromination of 3-ethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron or aluminum bromide can also be employed to facilitate the bromination reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-ethylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or alkoxide ions.

    Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted hexanes, such as 3-hydroxy-3-ethylhexane or 3-cyano-3-ethylhexane.

    Elimination: The major product is 3-ethylhex-2-ene.

    Oxidation: The major products are 3-ethylhexanol or 3-ethylhexanoic acid.

Scientific Research Applications

3-(Bromomethyl)-3-ethylhexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a building block for the synthesis of bioactive molecules and probes used in biological research.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-ethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)but-3-enoate: Similar in structure but contains an additional double bond, making it more reactive in certain types of reactions.

    2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring, which imparts different chemical properties and reactivity.

    Bromoacetaldehyde ethylene acetal: Another brominated compound with distinct structural features and applications.

Uniqueness

3-(Bromomethyl)-3-ethylhexane is unique due to its specific alkyl chain structure and the presence of both bromomethyl and ethyl groups. This combination of features makes it a versatile intermediate in organic synthesis, with applications that are distinct from other similar compounds.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

3-(bromomethyl)-3-ethylhexane

InChI

InChI=1S/C9H19Br/c1-4-7-9(5-2,6-3)8-10/h4-8H2,1-3H3

InChI Key

VTUUCZDRLWVVER-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)CBr

Origin of Product

United States

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